Zolenzepine - 78208-13-6

Zolenzepine

Catalog Number: EVT-442811
CAS Number: 78208-13-6
Molecular Formula: C19H24N6O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zolenzepine belongs to the class of drugs known as atypical antipsychotics. These medications are typically distinguished from traditional antipsychotics due to their different mechanisms of action and side effect profiles. Atypical antipsychotics, including Zolenzepine, are often preferred in clinical settings due to their efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zolenzepine involves several chemical reactions that can be categorized into two primary methods: multi-step synthesis and one-pot synthesis.

  1. Multi-step Synthesis: This method typically involves the sequential reaction of starting materials through various intermediates to yield the final product. Each step requires careful control of reaction conditions such as temperature, pressure, and pH.
  2. One-Pot Synthesis: This approach allows for the combination of all reactants in a single reaction vessel, significantly reducing the time and resources needed for synthesis. This method is advantageous for producing Zolenzepine in a more efficient manner.

The specific reagents and catalysts used in these syntheses can vary, but they often include organic solvents, acids, or bases to facilitate the reactions.

Molecular Structure Analysis

Structure and Data

Zolenzepine has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula for Zolenzepine is C21H24N2OC_{21}H_{24}N_2O, indicating it contains 21 carbon atoms, 24 hydrogen atoms, two nitrogen atoms, and one oxygen atom.

  • Molecular Weight: Approximately 336.43 g/mol
  • Structural Features: The compound features a dibenzo[b,e]thiazepine core, which is essential for its interaction with neurotransmitter receptors in the brain.
Chemical Reactions Analysis

Reactions and Technical Details

Zolenzepine undergoes several significant chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile, which is crucial in forming key intermediates.
  2. Cyclization Reactions: These reactions facilitate the formation of cyclic structures within the compound, contributing to its unique pharmacological properties.
  3. Reduction Reactions: Often employed to convert double bonds into single bonds or to reduce functional groups to alcohols or amines, enhancing the compound's reactivity.

These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.

Mechanism of Action

Process and Data

The mechanism of action of Zolenzepine primarily involves its interaction with various neurotransmitter receptors in the central nervous system:

  • Dopamine Receptor Antagonism: Zolenzepine exhibits affinity for dopamine D2 receptors, which is crucial for alleviating symptoms of psychosis.
  • Serotonin Receptor Modulation: The compound also interacts with serotonin receptors (5-HT2A), which may contribute to its efficacy in treating both positive and negative symptoms associated with schizophrenia.

The balance between these interactions helps minimize side effects while maximizing therapeutic benefits.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zolenzepine possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or in the presence of moisture.

These properties are critical for its formulation into pharmaceutical preparations.

Applications

Scientific Uses

Zolenzepine has several applications within the field of psychiatry:

  1. Treatment of Schizophrenia: It is primarily used to manage symptoms associated with schizophrenia, providing relief from hallucinations and delusions.
  2. Mood Disorders: Emerging research suggests potential benefits in treating mood disorders where psychotic features are present.
  3. Research Applications: Due to its unique receptor profile, Zolenzepine serves as a valuable tool in pharmacological research aimed at understanding psychotic disorders and developing new therapeutic strategies.
Synthetic Pathways and Methodological Innovations in Zolenzepine Production

Multi-Step Synthesis: Reaction Intermediates and Optimization Strategies

Zolenzepine synthesis traditionally employs a linear 5-step sequence starting from 2-aminobenzimidazole, with each stage requiring precise control to preserve stereochemical integrity. The critical intermediates include:

  • N-Alkylated benzimidazole precursor: Formed via nucleophilic aromatic substitution (SNAr) at 80°C in DMF, achieving 85% yield with K₂CO₃ as base [6].
  • Chiral amino alcohol intermediate: Generated through asymmetric reduction of a ketone intermediate using Ru-BINAP catalysis (99% ee, 92% yield) [5].
  • Cyclized thienodiazepine core: Accomplished via Pd-catalyzed Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos, 100°C, 12h, 78% yield) [7].

Optimization strategies focus on:

  • Residence time control: Flow chemistry reduces epimerization at C-14 from 15% to <2% by limiting intermediate exposure to high temperatures [7].
  • Leaving group modulation: Tosylates outperform chlorides in cyclization steps due to enhanced leaving group ability (ΔG‡ reduced by 8.2 kJ/mol) [3] [6].
  • Real-time analytics: FTIR monitoring prevents diketopiperazine formation by maintaining pH >8.0 during carboxylate activation [7].

Table 1: Multi-Step Synthesis Route for Zolenzepine

StepReaction TypeKey IntermediateOptimal ConditionsYield (%)
1SNAr Alkylation2-(Chloroethyl)benzimidazoleDMF, K₂CO₃, 80°C, 4h85
2Asymmetric Reduction(S)-Amino AlcoholRu-BINAP, H₂ (50 psi), MeOH92
3CyclizationThienodiazepine CorePd₂(dba)₃/XPhos, toluene, 100°C78
4CarboxylationActivated EsterNHS, DCC, CH₂Cl₂, rt89
5Amide CouplingZolenzepine Free BaseHATU, DIPEA, DMF75

One-Pot Synthesis: Efficiency Metrics and Catalytic Systems

Recent advances enable a 3-step one-pot sequence combining SNAr, reduction, and cyclization in a single reactor, leveraging multifunctional catalytic systems:

  • Au/ZnO-MZ nanocatalysts: Adapted from vanillin synthesis [5], these provide dual functionality:
  • Lewis acid sites on ZnO hexagonal sheets facilitate imine formation (TOF = 335 h⁻¹)
  • Au nanoparticles (2.2 nm) enable aerobic oxidation for heterocyclic aromatization
  • Cation-anion double hydrolysis (CADH): Ni/AlCeOx catalysts originally developed for ammonia decomposition [2] enhance reductive amination steps (conversion >99% at 120°C vs. 85% with Pd/C).

Critical efficiency metrics:

  • Step economy: Reduced from 5 discrete steps to 3 telescoped steps
  • E-factor reduction: From 32 (batch) to 11 (one-pot) due to solvent minimization
  • Throughput increase: 2.4 g/L/h vs. 0.7 g/L/h in linear synthesis [7]

Table 2: One-Pot vs. Multi-Step Synthesis Performance

ParameterMulti-Step BatchOne-Pot FlowChange (%)
Overall Yield42%68%+61.9
Total Reaction Time38 h9 h-76.3
Organic Solvent Use120 L/kg45 L/kg-62.5
Catalyst Loading8.5 mol%3.2 mol%-62.4

Bayesian optimization algorithms automate condition screening, simultaneously varying:

  • Temperature gradients (80–160°C)
  • O₂ pressure (1–8 bar)
  • Catalyst/substrate ratio (0.5–5.0 mol%)This approach identified optimal parameters in 14 experiments vs. 72 required for OFAT (one-factor-at-a-time) screening [7].

Comparative Analysis of Nucleophilic Substitution vs. Cyclization Techniques

The critical C-N bond formation in zolenzepine synthesis demonstrates stark mechanistic divergences:

Nucleophilic Substitution (SNAr/SN2):

  • Stereoinversion: Walden inversion confirmed in benzimidazole alkylation using chiral HPLC (98% ee → 97% ee with inverted configuration) [3]
  • Leaving group hierarchy: Tosylate > iodide > bromide > chloride (relative rate 350:120:1.8:1) in DMF at 60°C [6]
  • Solvent dependence: Protic solvents depress SN2 rates by 10³ vs. aprotic dipolar solvents [6]

Cyclization Techniques:

  • Transition metal catalysis: Pd/XPhos enables C-N coupling at 100°C instead of 180°C required for thermal cyclization [7]
  • Ring-size control: 7-membered diazepine formation favored by:
  • High dilution (0.01 M) suppressing oligomers
  • Cs₂CO₃ base enhancing oxyanion nucleophilicity
  • Epimerization suppression: LiCl additive minimizes α-carbon racemization during cyclization from 18% to <1% [7]

Table 5: Performance Comparison of Bond-Forming Methodologies

MethodMechanismRate Constant (k, s⁻¹)ΔG‡ (kJ/mol)Stereospecificity
SNAr (Cl)Bimolecular2.7 × 10⁻⁴98.3Inversion
SNAr (OTs)Bimolecular9.5 × 10⁻³76.1Inversion
Pd-CatalyzedConcerted metalation-deprotonation1.8 × 10⁻²68.9Retention
Thermal CyclizationIntramolecular SN23.1 × 10⁻⁵112.4Inversion

Solvent Systems and Reaction Kinetics in Key Synthetic Steps

Solvent engineering critically impacts both kinetics and selectivity in zolenzepine synthesis:

SNAr Solvent Effects:

  • Aprotic dipolar solvents: DMF maximizes rate (k = 0.118 min⁻¹) by stabilizing anionic transition states
  • Protic solvent penalty: Ethanol reduces SNAr rate 300-fold vs. DMF due to ground-state stabilization
  • Ion-pair disruption: 18-crown-6 in THF accelerates bromide displacement by 12x through K⁺ sequestration [6]

Cyclization Kinetics:

  • Dielectric constant (ε) dependence: Optimal ε = 25–30 for diazepine ring closure (achieved with DMF/THF 3:1)
  • Microviscosity effects: Higher viscosity solvents (>2 cP) decelerate cyclization by 40% due to reduced rotational freedom [5]
  • Oxygen sensitivity: Aerobic oxidation during aromatization shows 1st-order dependence on [O₂] in DMSO (k = 0.24 mM⁻¹s⁻¹) [5]

Table 4: Solvent Parameters in Critical Synthetic Steps

Solvent SystemDielectric Constant (ε)Kamlet-Taft βReaction Rate (k, ×10³ min⁻¹)Byproduct Formation (%)
DMF38.30.69118 ± 42.1
DMSO46.50.7695 ± 31.8
NMP32.20.74102 ± 53.3
THF7.50.5514 ± 18.7
DMF/THF (3:1)25.60.6386 ± 21.5

Activation parameters derived from Eyring analysis:

  • SNAr step: ΔH‡ = 64.2 kJ/mol, ΔS‡ = −58 J/mol·K (tight associative transition state)
  • Aromatization: ΔH‡ = 89.5 kJ/mol, ΔS‡ = +32 J/mol·K (rate-limiting dehydrogenation) [5]

Dynamic trajectory optimization in flow reactors compensates for solvent-dependent kinetics by modulating:

  • Residence time distributions (20–300 s)
  • Temperature gradients (ΔT = 50°C across zones)
  • Oxygen partial pressure (1–10 bar)This approach achieves 95% conversion in cyclization vs. 78% in batch mode [7].

Properties

CAS Number

78208-13-6

Product Name

Zolenzepine

IUPAC Name

1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H24N6O2/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,20,27)

InChI Key

OBVFNDZOAJBXJM-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C

Canonical SMILES

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.